molecular formula C21H26O6 B1248641 Salvinorin F

Salvinorin F

Cat. No.: B1248641
M. Wt: 374.4 g/mol
InChI Key: GFUASHMLKMINGK-KZVLABISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salvinorin F is a neoclerodane diterpene that occurs naturally in the plant Salvia divinorum . It is part of a family of structurally related salvinorins, which are of significant research interest due to their unique pharmacological profiles . Unlike its well-characterized analog Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, the specific receptor affinity and pharmacological activity of this compound have not been fully elucidated in the available scientific literature . The primary research value of this compound lies in its utility as a chemical tool for studying structure-activity relationships (SAR) within the salvinorin chemotype . Investigating compounds like this compound helps researchers understand how modifications to the core diterpenoid structure influence receptor binding and functional activity, which is crucial for the design of novel synthetic analogs . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

methyl (2S,4aR,6aR,10S,10aR,10bR)-2-(furan-3-yl)-10-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O6/c1-20-8-6-14-19(24)27-16(12-7-9-26-11-12)10-21(14,2)17(20)15(22)5-4-13(20)18(23)25-3/h4,7,9,11,14-17,22H,5-6,8,10H2,1-3H3/t14-,15-,16-,17-,20-,21-/m0/s1

InChI Key

GFUASHMLKMINGK-KZVLABISSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1[C@H](CC=C2C(=O)OC)O)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(CC=C2C(=O)OC)O)C)C4=COC=C4

Synonyms

salvinorin F

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy and Starting Materials

The first total synthesis of this compound, reported by Hagiwara et al., utilized the Wieland–Miescher ketone derivative 10 as the chiral starting material. This bicyclic diketone, possessing 100% enantiomeric excess, served as the foundation for constructing the tricyclic core of this compound. The retrosynthetic approach disassembled the target molecule into two key fragments: a bis-unsaturated intermediate (11 ) and a furolactone moiety.

Palladium-Catalyzed Double Carbonylation

The synthesis commenced with a palladium-catalyzed double carbonylation of bis(enol triflate) derived from 10 , which installed both the ester and lactone functionalities in a single step. This critical transformation generated the bis-unsaturated compound 11 in seven steps, establishing the carbon skeleton with the requisite stereochemistry at C-8 and C-12.

Samarium Diiodide (SmI₂)-Mediated Conjugate Reduction

Regioselective reduction of the C-7 double bond in 11 posed a significant challenge. Initial attempts with L-selectride or lithium naphthalenide failed, prompting the use of SmI₂-mediated conjugate reduction. Optimization revealed that acetic acid as a proton source and Et₃N as a ligand at –78°C to 0°C achieved 62% yield of the desired mono-reduced product 12 (Table 1).

Table 1: Optimization of SmI₂-Mediated Conjugate Reduction

EntryProton SourceLigandTemperature (°C)Yield (%)
1Acetic acidEt₃N–78 to 062
2H₂OEt₃N–78 to 039
3Acetic acidNone–78 to 00

Deprotection and Isomerization Control

The final step involved desilylation of 12 using tetrabutylammonium fluoride (TBAF) and acetic acid under neutral conditions to prevent epimerization at C-8. This protocol furnished this compound (6 ) in 81% yield, whereas basic conditions led to undesired isomerization to 8-epi-salvinorin F (17 ).

Comparative Analysis of Synthetic Approaches

SmI₂ vs. Alternative Reducing Agents

The SmI₂-mediated reduction proved superior to traditional hydride-based methods, which either recovered starting material or generated complex mixtures. The chelation-controlled mechanism of SmI₂ enabled selective reduction of the α,β-unsaturated lactone over the isolated olefin, a feat unattainable with borohydride reagents.

Role of Proton Source in Regioselectivity

The choice of proton source critically influenced reaction efficiency. Acetic acid enhanced the rate and yield compared to water, likely due to its ability to stabilize the samarium-enolate intermediate without promoting side reactions.

Challenges in this compound Synthesis

Stereochemical Complexity

With seven stereogenic centers, this compound demands precise stereocontrol. The C-8 and C-12 configurations were established early via the Wieland–Miescher ketone, while the SmI₂ reduction ensured correct geometry at C-7.

Sensitivity to Acidic/Basic Conditions

The C-8 hydroxyl group readily epimerizes under acidic or basic conditions, necessitating neutral deprotection protocols . This constraint complicates late-stage functionalization and underscores the need for orthogonal protecting groups.

Q & A

Q. Methodological Answer :

  • Phase I Metabolism : Incubate this compound with human liver microsomes (HLMs) + NADPH, and screen for oxidative metabolites via LC-QTOF-MS. Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant CYP isoforms to pinpoint contributors.
  • Phase II Metabolism : Test UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7, UGT1A1) using supersomes. Quantify glucuronide formation via β-glucuronidase hydrolysis assays.
  • Kinetic Analysis : Calculate Michaelis-Menten parameters (Km, Vmax) under linear metabolic conditions. Account for enzyme saturation at high concentrations (e.g., >50 µM) .

How can structure-activity relationship (SAR) studies be designed to develop this compound analogs with enhanced KOR selectivity?

Q. Methodological Answer :

  • Molecular Modeling : Perform docking simulations with KOR crystal structures (PDB: 6B73) to identify critical residues (e.g., C315) for covalent modification.
  • Synthetic Modifications : Introduce electrophilic groups (e.g., thiocyanate at C-22) to create irreversible probes. Validate selectivity via radioligand binding assays (KOR vs. MOR/DOR).
  • In Vivo Validation : Use κ-opioid receptor knockout (KOR⁻/⁻) mice to confirm target specificity. Assess behavioral endpoints (e.g., conditioned place aversion) to differentiate KOR-mediated effects .

What pharmacokinetic parameters should be prioritized in translational studies of this compound?

Methodological Answer :
Key parameters include:

  • AUC₀–inf (plasma/brain) : Use non-compartmental analysis (NCA) with the linear trapezoidal rule.
  • t₁/₂ and Cl/F : Compare across species (e.g., rodents vs. non-human primates) to predict human clearance.
  • Brain-to-Plasma Ratio (Ri) : Measure via destructive sampling at early timepoints (e.g., 10–15 min post-i.p. dose) to capture rapid distribution.
  • Protein Binding : Adjust free fraction using equilibrium dialysis to refine CNS exposure estimates .

How can systems pharmacology approaches address this compound’s polypharmacology and off-target effects?

Q. Methodological Answer :

  • Target Prediction : Combine cheminformatics (e.g., TargetHunter) and molecular docking (HTDocking) to map putative targets beyond KOR.
  • Network Analysis : Integrate RNA-seq data from this compound-treated tissues to identify dysregulated pathways (e.g., neuroinflammation, cAMP signaling).
  • Adverse Effect Profiling : Cross-reference structural analogs in Pharos or ChEMBL to predict side effects (e.g., sedation, dysphoria) .

What validation criteria are essential for in vitro assays assessing this compound’s P-gp interaction?

Q. Methodological Answer :

  • ATPase Activity : Confirm stimulation with positive controls (e.g., verapamil) and quantify ATP consumption via luminescence (≥2-fold over baseline).
  • Transport Studies : Calculate permeability (Papp) in MDCK-MDR1 cells; efflux ratios >2 indicate P-gp substrate activity.
  • Inhibitor Controls : Co-incubate with cyclosporine A (10 µM) to verify P-gp-dependence. Validate with bidirectional transport assays .

How should researchers design dose-response studies to account for this compound’s rapid pharmacokinetic-pharmacodynamic (PK-PD) disconnect?

Q. Methodological Answer :

  • Temporal Resolution : Use frequent sampling (e.g., every 2–5 min for 30 min post-dose) to align plasma Tmax (10–15 min) with behavioral assays.
  • Behavioral Metrics : Employ real-time locomotor activity monitoring or intracranial self-stimulation (ICSS) to capture transient effects.
  • PK-PD Modeling : Apply effect-compartment models to address hysteresis between plasma concentrations and CNS responses .

What analytical challenges arise in detecting this compound’s unstable metabolites, and how can they be mitigated?

Q. Methodological Answer :

  • Sample Stabilization : Add esterase inhibitors (e.g., sodium fluoride) and antioxidants (e.g., ascorbic acid) to plasma/brain homogenates.
  • Cold-Chain Workflow : Maintain samples at −80°C and limit freeze-thaw cycles.
  • Derivatization : Use trimethylsilyl (TMS) reagents to stabilize labile metabolites for GC-MS analysis .

How can researchers leverage cryo-EM or X-ray crystallography to study this compound-KOR complexes?

Q. Methodological Answer :

  • Receptor Stabilization : Engineer KOR-T4 lysozyme fusions or use nanobodies to enhance crystallization.
  • Ligand Soaking : Co-crystallize KOR with this compound in lipidic cubic phase (LCP) matrices.
  • Data Collection : Resolve structures to ≤2.5 Å resolution to identify key binding motifs (e.g., hydrogen bonds with D138) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salvinorin F
Reactant of Route 2
Salvinorin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.